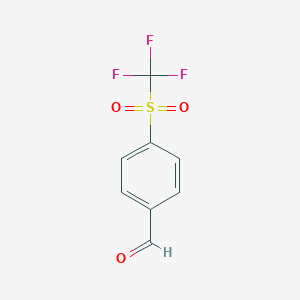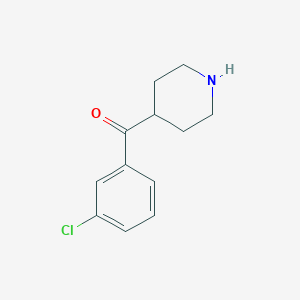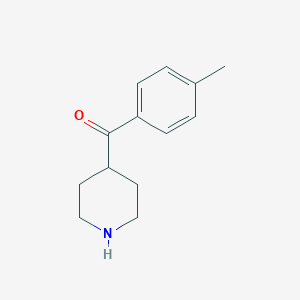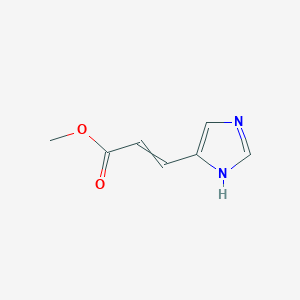
甲基尿刊酸酯
描述
3-(1H-imidazol-5-yl)-2-propenoic acid methyl ester is a member of imidazoles.
科学研究应用
- HutC相互作用:在假单胞菌属(例如铜绿假单胞菌)和布鲁氏菌属(例如布鲁氏菌)等革兰氏阴性菌中,尿刊酸酯与HutC一起在全球细胞代谢、细胞运动和毒力因子的表达中发挥着重要作用。它可能是引发细菌发病机制的关键 .
- 结构表征:研究人员研究了与尿刊酸酯相关的微生物酶的结构特征。了解尿刊酸酯的结合及其转化为咪唑丙酸酯(ImP)可深入了解潜在的酶抑制策略 .
- 吸收光谱:甲基尿刊酸酯的吸收光谱的溶剂依赖性与分子间和分子内氢键有关。研究这些效应有助于阐明该化合物在不同环境中的行为 .
细菌识别和发病机制
酶抑制研究
溶剂依赖性光谱
作用机制
Target of Action
Methyl urocanate, also known as methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate, primarily targets the bacterial regulatory protein HutC . HutC is a transcriptional repressor of hut genes, which are responsible for the utilization of histidine and urocanate as sources of carbon and nitrogen in Gram-negative bacteria .
Mode of Action
Methyl urocanate promotes bacterial infection through its molecular interaction with HutC . This interaction plays a significant role in the global control of cellular metabolism, cell motility, and the expression of virulence factors .
Biochemical Pathways
Methyl urocanate is an intermediate in the histidine degradation pathway . It is formed from L-histidine through the action of histidine ammonialyase . In the liver, urocanate is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .
Pharmacokinetics
It is known that urocanate, the parent compound, is an intermediate in the catabolism of l-histidine , suggesting that it is metabolized in the body
Result of Action
The interaction of Methyl urocanate with HutC leads to a coordinated shift of cellular metabolism and cell motility . This results in the successful colonization and immune evasion of pathogenic bacteria . Moreover, it has been suggested that urocanate may be central to the elicitation of bacterial pathogenesis .
Action Environment
Urocanate accumulates in tissues, such as skin . Environmental factors, such as UVB irradiation, can influence the action of urocanate. When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells . Some studies attribute filaggrin an important role in keeping the skin surface slightly acidic, through a breaking down mechanism to form histidine and subsequently trans-urocanic acid .
生化分析
Biochemical Properties
Methyl urocanate interacts with several enzymes, proteins, and other biomolecules. It is known to interact with the bacterial regulatory protein HutC . In Gram-negative bacteria, HutC acts as a transcriptional repressor of hut genes for the utilization of histidine and urocanate as sources of carbon and nitrogen .
Cellular Effects
Methyl urocanate has been found to play a significant role in the global control of cellular metabolism and cell motility . It influences cell function by interacting with HutC, affecting the expression of virulence factors in certain pathogenic bacteria .
Molecular Mechanism
The mechanism of action of Methyl urocanate involves its interaction with the bacterial regulatory protein HutC . This interaction plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors .
Temporal Effects in Laboratory Settings
It is known that the spectroscopy and excited-state dynamics of urocanic acid, from which Methyl urocanate is derived, are dominantly determined by the nearly degenerate 1 nπ* and 1 ππ* electronically excited states .
Metabolic Pathways
Methyl urocanate is involved in the histidine degradation pathway . It interacts with enzymes such as HutC in Gram-negative bacteria, playing a role in the utilization of histidine and urocanate as sources of carbon and nitrogen .
Subcellular Localization
It is known that urocanate, from which Methyl urocanate is derived, accumulates in tissues such as skin .
属性
IUPAC Name |
methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOENSQFURTSZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52363-40-3 | |
| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the intramolecular hydrogen bonding in methyl urocanate influence its photoisomerization?
A: Methyl urocanate exists as both E and Z isomers. Research shows that all Z isomers exhibit intramolecular hydrogen bonds. While these bonds don't completely prevent photoisomerization between the E and Z forms, they do impact its efficiency. [] The specific arrangement of the hydrogen bond influences the energy difference between the electronic absorption of the E and Z isomers. This effect was successfully predicted for methyl urocanate using INDO/S-CI calculations. [] Additionally, solvent interactions with methyl urocanate, specifically intermolecular hydrogen bonding, can also affect its absorption spectra. []
Q2: What is the significance of discovering a novel S-methyl thiourocanate hydratase (S-Me-TUC) enzyme in relation to methyl urocanate?
A: The discovery of S-Me-TUC, which catalyzes the hydration of S-methyl thiourocanate, expands our understanding of the enzyme family that includes urocanate hydratase. [] While both enzymes utilize NAD+ for catalysis, they exhibit distinct substrate specificities. Crystallographic analysis of S-Me-TUC complexed with its cofactor and a product analogue revealed key sequence motifs responsible for the narrow substrate range observed across this enzyme family. [] This knowledge contributes to our understanding of how these enzymes have evolved diverse catalytic activities and could inform the design of novel enzymes with tailored substrate specificities.
Q3: How does the conformation of methyl urocanate affect its reactivity, particularly in N-methylation reactions?
A: Molecular mechanics (MM2) and semi-empirical (PM3) calculations suggest that both E and Z isomers of methyl urocanate predominantly exist in a protonated form in a vacuum and likely in neutral, aprotic environments. [] This protonation state significantly influences the reactivity of the molecule, particularly in N-methylation reactions. The competition between the two nitrogen atoms for methylation is affected by the conformation of the molecule, and these theoretical calculations help explain experimental observations regarding product distribution. [] Furthermore, 1H NMR data supports the conformational preferences of methyl urocanate at room temperature, providing further insights into its reactivity. []
Q4: Are there any analytical techniques used to characterize and quantify methyl urocanate?
A4: While the provided research excerpts don't delve into specific analytical methods for methyl urocanate, several techniques are commonly used to characterize and quantify similar compounds. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and conformation of molecules, as demonstrated in research analyzing methyl urocanate's conformational preferences. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for studying the electronic transitions and photoisomerization of methyl urocanate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


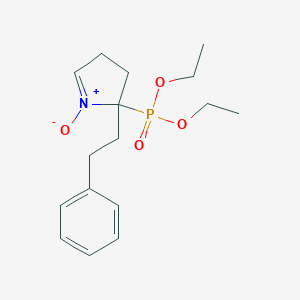
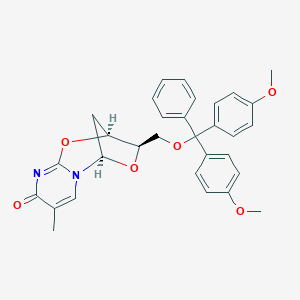
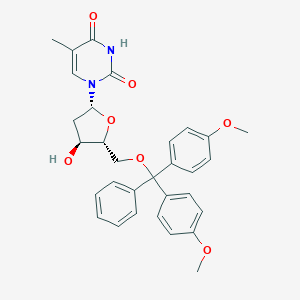
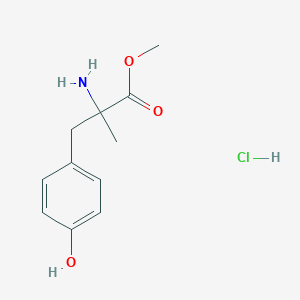




![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
